REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.CC([O-])=O.[K+].[Li+].[Cl-].[CH3:17][Si:18]([CH3:23])([CH3:22])[C:19]#[C:20][CH3:21]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:20]([CH3:21])=[C:19]([Si:18]([CH3:23])([CH3:22])[CH3:17])[NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,3.4,7.8.9|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)N)I
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Name
|
KOAc
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC)(C)C
|
Name
|
Petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed again
|
Type
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CUSTOM
|
Details
|
Excess DMF was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified via a silica gel column chromatography (100-200) (Petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC(=C2C)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |